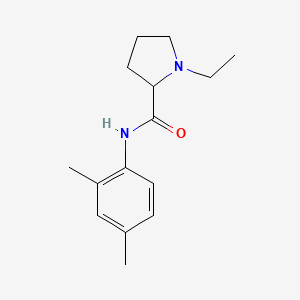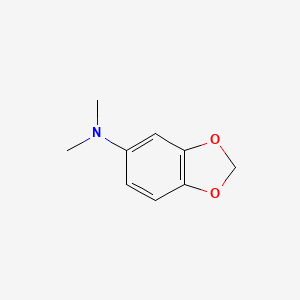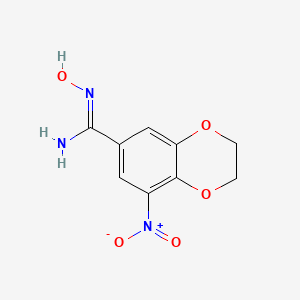![molecular formula C16H11NO2 B14942469 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound that belongs to the class of naphthoindoles This compound is characterized by its unique structure, which includes a naphthalene ring fused with an indole moiety The presence of a methoxy group at the 5-position and a ketone group at the 6-position further distinguishes it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives with indole precursors under specific conditions. For instance, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can lead to the formation of naphthostyryl derivatives, which can be further processed to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes are scaled up to accommodate larger quantities and often include steps to ensure purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and consistency in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketone groups to alcohols or other reduced forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in oncology.
Industry: Utilized in the development of advanced materials and dyes.
Wirkmechanismus
The mechanism by which 5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In the context of its anti-cancer properties, it may interfere with DNA synthesis or function, leading to the inhibition of cancer cell proliferation . Molecular docking studies have suggested that it can bind to active sites of certain enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,11-Dimethoxynaphtho[2,3-f]indole-5,10-dione
- 4-Methoxynaphtho[2,3-f]indole-5,10-dione
- Sulfonamide-based indole analogs
Uniqueness
5-Methoxynaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its specific structural features, such as the methoxy and ketone groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H11NO2 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
10-methoxy-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C16H11NO2/c1-19-13-7-6-12-14-11(8-17-12)9-4-2-3-5-10(9)16(18)15(13)14/h2-8,17H,1H3 |
InChI-Schlüssel |
FXNKGYLASRRDJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C3=C(C=C1)NC=C3C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B14942389.png)

![7-tert-butyl-4-(pyridin-3-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B14942403.png)
![methyl 3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3,4,5-trimethoxyphenyl)propanoate](/img/structure/B14942412.png)
![Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
![3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942420.png)
![3-[1'-(4-Fluorobenzoyl)-4,4'-bipiperidin-1-YL]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14942422.png)
![1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B14942433.png)

![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)
![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14942478.png)
![1-Hydroxyimino-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B14942482.png)


